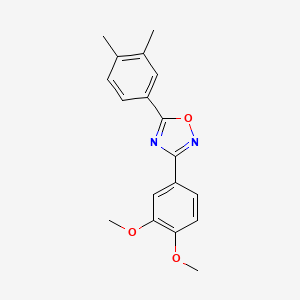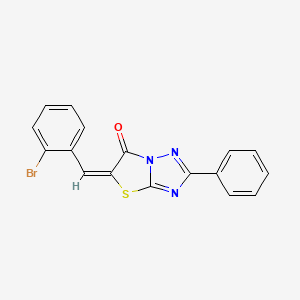
3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between 3,4-dimethoxybenzohydrazide and 3,4-dimethylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the oxadiazole ring.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) can introduce new functional groups.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid and 3,4-dimethylbenzoic acid.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool in bioconjugation and labeling studies.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The oxadiazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and agrochemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for high-performance materials.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence its binding affinity and specificity, leading to selective interactions with molecular targets.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the dimethylphenyl group, leading to different chemical properties.
5-(3,4-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, affecting its reactivity and applications.
3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Different substitution pattern on the aromatic rings, leading to variations in chemical behavior.
Uniqueness
The presence of both methoxy and methyl groups on the aromatic rings of 3-(3,4-Dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties. These substitutions can enhance its reactivity and selectivity in various chemical reactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O3/c1-11-5-6-14(9-12(11)2)18-19-17(20-23-18)13-7-8-15(21-3)16(10-13)22-4/h5-10H,1-4H3 |
InChIキー |
LJACVCCVFRQQDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-dimethyl-14-octyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11602204.png)
![8-ethyl-13-pentylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11602212.png)

![(5Z)-5-[2-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602221.png)
![(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11602240.png)
![4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11602244.png)
![3-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11602254.png)
![methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602261.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11602268.png)
![Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11602274.png)
![2-methoxyethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602286.png)
![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602289.png)
